molecular formula C36H42N4O4 B190470 Mesoporphyrin ix dimethyl ester CAS No. 1263-63-4

Mesoporphyrin ix dimethyl ester

Cat. No.: B190470
CAS No.: 1263-63-4
M. Wt: 594.7 g/mol
InChI Key: CQKDGYMHYLBWTQ-UHFFFAOYSA-N
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Description

Mesoporphyrin ix dimethyl ester is a synthetic porphyrin derivative with the molecular formula C36H42N4O4 and a molecular weight of 594.74 g/mol . It is a dimethyl ester of mesoporphyrin ix, a compound that plays a significant role in various biochemical processes. Porphyrins are a group of organic compounds, many of which are naturally occurring, that are essential for the function of hemoglobin, chlorophyll, and cytochromes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesoporphyrin ix dimethyl ester can be synthesized through the esterification of mesoporphyrin ix. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification of the product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Mesoporphyrin ix dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized porphyrin derivatives, while substitution reactions can introduce different functional groups at the meso positions .

Mechanism of Action

The mechanism of action of mesoporphyrin ix dimethyl ester in photodynamic therapy involves the absorption of light by the compound, which excites it to a higher energy state. The excited state interacts with molecular oxygen to produce singlet oxygen and other reactive oxygen species. These reactive species cause damage to cellular components, leading to cell death . The molecular targets include cellular membranes, proteins, and nucleic acids, which are disrupted by the oxidative stress induced by the reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mesoporphyrin ix dimethyl ester is unique due to its specific ester groups and the resulting chemical properties. It has distinct absorption characteristics and reactivity, making it particularly effective in photodynamic therapy compared to other porphyrin derivatives .

Properties

IUPAC Name

methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKDGYMHYLBWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263-63-4
Record name Mesoporphyrin dimethyl ester
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Record name Mesoporphyrin ix dimethyl ester
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester
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Record name Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate
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Synthesis routes and methods

Procedure details

In some aspects, a method of synthesizing a metal mesoporphyrin compound comprises forming a protoporphyrin methyl ester from hemin and converting the protoporphyrin methyl ester intermediate to a metal mesoporphyrin compound through metal insertion and hydrogenation. In some embodiments, metal insertion yields a metal protoporphyrin dimethyl ester intermediate. In further embodiments, the metal protoporphyrin dimethyl ester is hydrogenated in dichloromethane over palladium catalyst to form a metal mesoporphyrin dimethyl ester. In embodiments, the metal mesoporphyrin dimethyl ester is heated in dilute ammonium hydroxide to form the metal mesoporphyrin compound. In embodiments, the metal may comprise tin, iron, zinc, chromium, manganese, copper, nickel, magnesium, cobalt, platinum, gold, silver, arsenic, antimony, cadmium, gallium, germanium, palladium, or the like. In some embodiments, tin is the inserted metal. In embodiments, tin is inserted into mesoporphyrin to make stannsoporfin using tin oxide, tin chloride, tin sulfate, tin bromide, tin oxalate, tin pyrophosphate hydrate, tin 2-ethylhexanoate, tin methanesulfonic acid, or tin trifluromethanesulfonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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